ICI 192605
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICI 192605 is a potent antagonist of the thromboxane A2 receptor (TP receptor). It is known for its ability to inhibit platelet aggregation and reverse the effects of vasoconstrictors such as thromboxane A2 and prostaglandin D2 . This compound has significant implications in the study of cell signaling and vascular biology.
Métodos De Preparación
The synthesis of ICI 192605 involves the creation of a complex molecular structure. Industrial production methods are not widely documented, but laboratory synthesis involves multiple steps of organic reactions, including esterification, cyclization, and selective reduction .
Análisis De Reacciones Químicas
ICI 192605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
ICI 192605 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the mechanisms of receptor antagonism and the synthesis of complex organic molecules.
Biology: The compound is used to investigate cell signaling pathways and the role of thromboxane A2 in various physiological processes.
Medicine: this compound has potential therapeutic applications in conditions involving platelet aggregation and vasoconstriction.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
ICI 192605 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits platelet aggregation and reverses vasoconstriction induced by thromboxane A2 and prostaglandin D2. The molecular targets include the thromboxane A2 receptor and associated signaling pathways .
Comparación Con Compuestos Similares
ICI 192605 is unique in its potent antagonistic activity against the thromboxane A2 receptor. Similar compounds include:
Ridogrel: Another thromboxane A2 receptor antagonist with similar applications.
IC 261: A compound with similar receptor antagonistic properties.
ICA-121431: Another receptor antagonist used in similar research applications. This compound stands out due to its specific molecular structure and high potency in inhibiting thromboxane A2 receptor-mediated effects.
Propiedades
Fórmula molecular |
C22H23ClO5 |
---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m1/s1 |
Clave InChI |
WHUIENZXNGAHQI-GKZDNZBASA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid ICI 192605 ICI-192605 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.